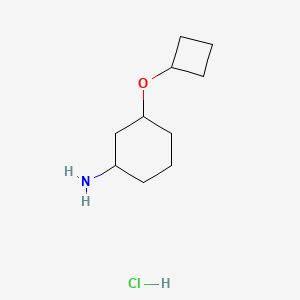

3-Cyclobutoxycyclohexan-1-amine hydrochloride

Description

3-Cyclobutoxycyclohexan-1-amine hydrochloride (C₁₀H₁₉NO·HCl) is a cyclohexane derivative featuring a cyclobutyl ether substituent at the 3-position and an amine group at the 1-position, protonated as a hydrochloride salt. Its molecular weight is 169.15 Da (monoisotopic mass) .

Propriétés

Formule moléculaire |

C10H20ClNO |

|---|---|

Poids moléculaire |

205.72 g/mol |

Nom IUPAC |

3-cyclobutyloxycyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C10H19NO.ClH/c11-8-3-1-6-10(7-8)12-9-4-2-5-9;/h8-10H,1-7,11H2;1H |

Clé InChI |

KLLZITKMLSAXQQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)OC2CCCC(C2)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutoxycyclohexan-1-amine hydrochloride can be achieved through several methods. One common approach involves the nucleophilic substitution of a cyclohexane derivative with a cyclobutoxy group. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the amine group, followed by the addition of the cyclobutoxy group under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of 3-Cyclobutoxycyclohexan-1-amine hydrochloride may involve large-scale reactions using automated reactors. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyclobutoxycyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-Cyclobutoxycyclohexan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Cyclobutoxycyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular properties of 3-cyclobutoxycyclohexan-1-amine hydrochloride and related compounds:

Key Differences and Implications

Cyclobutyl Ether vs. Cyclobutylmethoxy ( vs. 15)

- 3-Cyclobutoxycyclohexan-1-amine : The cyclobutyl ether directly attached to the cyclohexane ring may enhance conformational rigidity compared to 2-(cyclobutylmethoxy)ethan-1-amine, which has a flexible ethanamine backbone. This rigidity could improve binding specificity in drug-receptor interactions .

- 2-(Cyclobutylmethoxy)ethan-1-amine : The linear structure may favor solubility in polar solvents, whereas the cyclohexane ring in the target compound could increase lipid membrane permeability .

Aromatic vs. Aliphatic Substituents ( vs. 11, 13)

- However, this increases molecular weight (225.8 Da) and may reduce metabolic stability compared to the aliphatic cyclobutoxy group .

- 1-(3-Bromophenyl)cyclohexan-1-amine hydrochloride () : The bromine atom adds steric bulk and electron-withdrawing effects, which could hinder solubility but improve halogen bonding in crystal engineering or protein-ligand interactions .

Electron-Withdrawing Groups ( vs. 3, 14)

- 3-Methanesulfonylcyclohexan-1-amine () : The sulfonyl group increases polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions. This contrasts with the cyclobutoxy group’s moderate lipophilicity .

- 3-Trifluoroethoxy Derivative (): Fluorine atoms enhance metabolic stability and blood-brain barrier penetration, a critical advantage for CNS drug candidates over the non-fluorinated target compound .

Physicochemical and Pharmacokinetic Properties

| Property | 3-Cyclobutoxycyclohexan-1-amine HCl | 2-(Cyclobutylmethoxy)ethan-1-amine HCl | N-Benzylcyclohexylamine HCl |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~1.8 | ~3.0 |

| Solubility | Moderate in DMSO, methanol | High in polar solvents | Low in water, high in DCM |

| Metabolic Stability | Moderate | High | Low (due to benzyl group) |

| Bioavailability | Potential for oral absorption | Likely limited by rapid clearance | Variable |

Research and Application Insights

- Pharmaceutical Potential: The cyclobutoxy group’s balance of rigidity and lipophilicity makes the target compound a candidate for protease inhibitors or GPCR modulators, whereas trifluoroethoxy derivatives () may target ion channels .

- Synthetic Utility : Bromophenyl and benzyl derivatives () are preferred for cross-coupling reactions, while methanesulfonyl groups () aid in nucleophilic substitutions .

- Safety Profile : Unlike bromomethylcyclohexane (), the target compound lacks reactive alkyl halide bonds, suggesting lower toxicity .

Activité Biologique

3-Cyclobutoxycyclohexan-1-amine hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, which include a cyclohexane ring substituted with a cyclobutoxy group and an amine group. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15ClN

- Molecular Weight : 185.69 g/mol

- CAS Number : 2680536-56-3

The compound's structure allows it to interact with various biological targets, which is crucial for its biological activity.

The mechanism of action of 3-cyclobutoxycyclohexan-1-amine hydrochloride involves its interaction with specific enzymes or receptors. It may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Studies have indicated that the compound can affect neurotransmitter systems, potentially making it relevant for neurological research.

Enzyme Interaction

Research has shown that 3-cyclobutoxycyclohexan-1-amine hydrochloride interacts with several enzymes, leading to inhibition or modulation of their activity. For instance, it has been studied for its effects on:

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation .

- Cyclooxygenase (COX) : The compound may exhibit anti-inflammatory properties by inhibiting COX enzymes involved in the inflammatory response .

Receptor Binding

The compound has also been evaluated for its binding affinity to various receptors:

- Serotonin Receptors : It shows potential as a modulator of serotonin signaling, which could be beneficial in treating depression and anxiety disorders.

- Dopamine Receptors : Its interaction with dopamine receptors suggests possible applications in managing conditions like schizophrenia and Parkinson's disease .

In Vitro Studies

Several studies have assessed the biological activity of 3-cyclobutoxycyclohexan-1-amine hydrochloride through in vitro assays:

- A high-throughput screening against Mycobacterium tuberculosis revealed promising antibacterial activity, indicating potential use in treating tuberculosis .

- Additionally, studies on enzyme inhibition demonstrated that the compound effectively reduces enzyme activity at micromolar concentrations.

Case Study: Neuropharmacological Effects

A recent study investigated the neuropharmacological effects of 3-cyclobutoxycyclohexan-1-amine hydrochloride in animal models. The results indicated that administration led to significant improvements in depressive-like behaviors in rodents, correlating with increased serotonin levels in the brain .

Comparative Analysis

To understand the uniqueness of 3-cyclobutoxycyclohexan-1-amine hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclohexylamine hydrochloride | Simple cyclohexane amine | Basic amine activity |

| Cyclobutylamine hydrochloride | Cyclobutane amine | Limited receptor interaction |

| 3-Cyclobutoxycyclohexan-1-amine | Cyclohexane with cyclobutoxy group | Enhanced receptor modulation |

The presence of both cyclobutoxy and amine groups in 3-cyclobutoxycyclohexan-1-amine hydrochloride imparts distinct chemical and biological properties that differentiate it from other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.